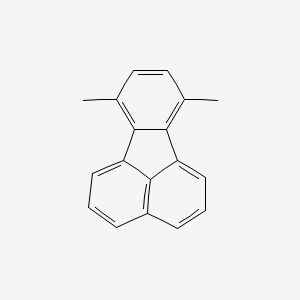
Lanthanum--silver (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum–silver (1/1) is a compound formed by the combination of lanthanum and silver in a 1:1 ratio Lanthanum is a soft, ductile, silvery-white metal that belongs to the lanthanide series, while silver is a well-known precious metal with excellent electrical and thermal conductivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lanthanum–silver (1/1) can be achieved through various methods, including chemical reduction and thermal decomposition. One common method involves the reduction of lanthanum and silver salts in an aqueous solution, followed by the precipitation of the compound. The reaction conditions typically include controlled temperature and pH levels to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, lanthanum–silver (1/1) can be produced using high-temperature solid-state reactions. This involves mixing lanthanum oxide and silver oxide in stoichiometric amounts and heating the mixture in a furnace at elevated temperatures. The resulting product is then purified through various techniques such as filtration and recrystallization.
化学反応の分析
Types of Reactions: Lanthanum–silver (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lanthanum–silver (1/1) can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs at elevated temperatures and results in the formation of lanthanum oxide and silver oxide.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride. This reaction is usually carried out under controlled temperature and pressure conditions.
Substitution: Lanthanum–silver (1/1) can undergo substitution reactions with halogens or other reactive species, leading to the formation of various lanthanum and silver halides.
Major Products Formed: The major products formed from these reactions include lanthanum oxide, silver oxide, and various lanthanum and silver halides.
科学的研究の応用
Lanthanum–silver (1/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its ability to facilitate these reactions makes it valuable in industrial chemistry.
Biology: Lanthanum–silver (1/1) is studied for its potential antimicrobial properties. Silver nanoparticles, in particular, are known for their ability to inhibit the growth of bacteria and other microorganisms.
Medicine: The compound is explored for its potential use in medical devices and implants due to its biocompatibility and antimicrobial properties. It is also investigated for its role in drug delivery systems.
Industry: Lanthanum–silver (1/1) is used in the production of advanced materials, including conductive coatings and sensors. Its unique electrical and thermal properties make it suitable for various industrial applications.
作用機序
Lanthanum–silver (1/1) can be compared with other similar compounds to highlight its uniqueness:
Lanthanum Oxide (La₂O₃): While lanthanum oxide is primarily used as a catalyst and in optical materials, lanthanum–silver (1/1) offers additional antimicrobial properties due to the presence of silver.
Silver Nanoparticles (AgNPs): Silver nanoparticles are widely known for their antimicrobial properties. the combination with lanthanum enhances the compound’s catalytic activity and stability.
Lanthanum Fluoride (LaF₃): Lanthanum fluoride is used in optical applications, but it lacks the antimicrobial and catalytic properties of lanthanum–silver (1/1).
類似化合物との比較
- Lanthanum Oxide (La₂O₃)
- Silver Nanoparticles (AgNPs)
- Lanthanum Fluoride (LaF₃)
- Lanthanum Chloride (LaCl₃)
- Silver Chloride (AgCl)
特性
CAS番号 |
12041-03-1 |
|---|---|
分子式 |
AgLa |
分子量 |
246.774 g/mol |
IUPAC名 |
lanthanum;silver |
InChI |
InChI=1S/Ag.La |
InChIキー |
GDHNMQIBSKTFPO-UHFFFAOYSA-N |
正規SMILES |
[Ag].[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


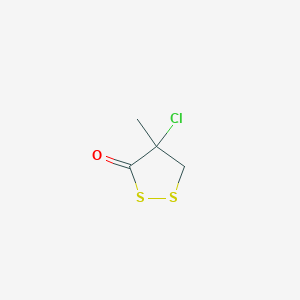
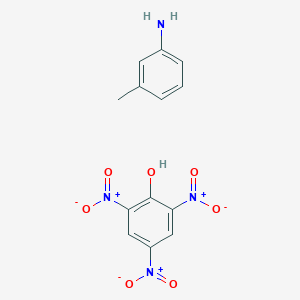


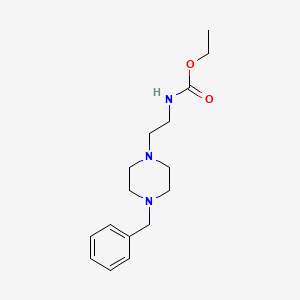
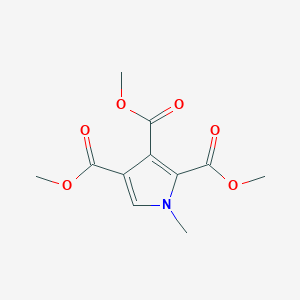
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
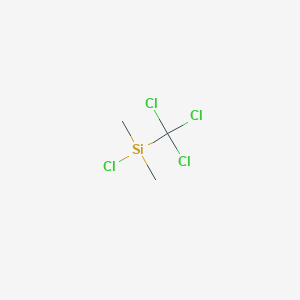


![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)


